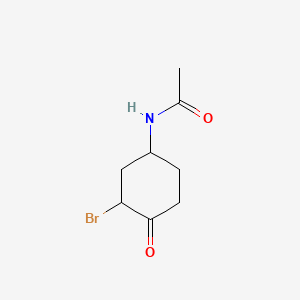

N-(3-bromo-4-oxocyclohexyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromo-4-oxocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTGJPGTKKCSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730764 | |

| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687639-03-8 | |

| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-bromo-4-oxocyclohexyl)acetamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of N-(3-bromo-4-oxocyclohexyl)acetamide (CAS No: 687639-03-8). This document is intended to serve as a core resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Structure

This compound is a halogenated ketone with an amide functional group. Its structure consists of a cyclohexane ring, which imparts specific conformational properties to the molecule. The presence of a bromine atom at the alpha-position to the ketone carbonyl group is a key feature, making it a reactive intermediate for various chemical transformations.[1]

The molecular formula is C₈H₁₂BrNO₂.[2][3][4] The compound features a cyclohexane ring system, typically adopting a chair conformation to minimize steric strain. In this conformation, the bulky bromine substituent is generally favored to occupy an equatorial position.[2]

Structure:

-

IUPAC Name: this compound

-

SMILES: CC(=O)NC1CCC(=O)C(C1)Br

-

InChI Key: WBTGJPGTKKCSKY-UHFFFAOYSA-N[5]

Physicochemical Properties

Experimental data for the physical properties of this compound are not widely reported in the literature. However, computational predictions provide valuable insights into its characteristics. The high predicted boiling point is attributed to its molecular weight and the potential for hydrogen bonding via the amide group.[2]

| Property | Predicted Value | Significance |

| Molecular Weight | 234.09 g/mol | Foundational for stoichiometric calculations. |

| Boiling Point | 402.0 ± 45.0 °C | Indicates low volatility and significant intermolecular forces.[2] |

| Density | 1.47 ± 0.1 g/cm³ | The presence of bromine increases density compared to similar non-halogenated compounds.[2] |

| pKa | 15.16 ± 0.40 | Characteristic of a weakly acidic secondary amide proton.[2] |

| LogP | 1.0076 | Suggests moderate lipophilicity and reasonable membrane permeability.[2] |

Note: All physical property values, except for molecular weight, are computationally predicted and should be considered as estimates.

Experimental Protocols

3.1. Synthesis via Alpha-Bromination

The most direct synthesis of this compound involves the alpha-bromination of its precursor, N-(4-oxocyclohexyl)acetamide (also known as 4-acetamido-cyclohexanone). A detailed method is described in patent literature (EP 1 562 921 B1), where the compound is generated as an intermediate.[8]

Materials:

-

4-acetamidocyclohexanone (100 g)

-

Liquid Bromine (112 g)

-

Water (500 ml)

Procedure: [8]

-

A solution of 4-acetamidocyclohexanone (100 g) is prepared in water (500 ml) in a suitable reaction vessel at room temperature (approx. 25°C).

-

Liquid bromine (112 g) is added dropwise to the solution.

-

Upon completion of the addition, the reaction mixture is warmed to approximately 45°C.

-

The mixture is maintained at this temperature with stirring until the characteristic brown color of bromine dissipates, signifying the completion of the bromination reaction.

-

The product, this compound, is present in the aqueous solution and can be used directly for subsequent reaction steps or isolated via standard work-up procedures such as extraction and crystallization.

Safety Note: Bromine is a highly corrosive and toxic substance. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.2. Chemical Reactivity

The chemical reactivity of this compound is dominated by the α-bromo ketone moiety. This functional group arrangement makes the compound susceptible to several transformations:

-

Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles. For instance, reaction with thiourea leads to the formation of a thiazole ring, a key step in the synthesis of pramipexole.[1][9]

-

Elimination Reactions: In the presence of a non-nucleophilic base, an E2 elimination can occur to form an α,β-unsaturated ketone.[1]

-

Favorskii Rearrangement: Under specific basic conditions, α-halo ketones can undergo rearrangement to form ring-contracted carboxylic acid derivatives.[1]

-

Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.[2]

Logical and Experimental Workflows

The synthesis and subsequent use of this compound can be visualized through logical workflow diagrams.

Diagram 1: A flowchart illustrating the retrosynthetic logic and the corresponding forward synthesis pathway for this compound.

Biological Context and Applications

This compound is not typically an end-product but serves as a crucial building block in pharmaceutical synthesis.

5.1. Intermediate in Drug Synthesis This compound is a documented intermediate in the synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease.[2][7] It is also identified as a potential impurity in the manufacturing of Apixaban, a direct Factor Xa inhibitor.[4]

5.2. Role in Coagulation Research Given its relationship to Apixaban, a potent anticoagulant, this compound and its derivatives are of interest in the study of the blood coagulation cascade.[2][4] The primary target of Apixaban is Factor Xa (FXa), a critical enzyme that sits at the convergence of the intrinsic and extrinsic coagulation pathways.

The coagulation cascade is a series of enzymatic activations that lead to the formation of a fibrin clot. FXa is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa), which then cleaves fibrinogen to form fibrin monomers that polymerize to form the clot. Inhibition of FXa effectively blocks thrombin generation and subsequent clot formation.

Diagram 2: The simplified blood coagulation cascade, highlighting the convergence of the intrinsic and extrinsic pathways on Factor X. Factor Xa is the direct target for anticoagulants derived from intermediates like this compound.

References

- 1. This compound | 687639-03-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 687639-03-8 [smolecule.com]

- 3. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | 687639-03-8 [chemicalbook.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | CAS#:687639-03-8 | Chemsrc [chemsrc.com]

- 7. Pramipexole - Wikipedia [en.wikipedia.org]

- 8. data.epo.org [data.epo.org]

- 9. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

molecular weight and formula of N-(3-bromo-4-oxocyclohexyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular information for N-(3-bromo-4-oxocyclohexyl)acetamide, a compound of interest in medicinal chemistry and pharmaceutical research.

Core Molecular Data

The molecular formula and weight are essential for quantitative analysis, stoichiometric calculations in chemical syntheses, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₁₂BrNO₂ |

| Molecular Weight | 234.09 g/mol [1][2][3][4][5] |

Note: Some sources may cite the molecular weight with higher precision, such as 234.093 g/mol [1][6][7].

Visualization of Molecular Identity

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or use of this compound, as well as specific signaling pathways it may modulate, are highly specific to individual research studies. The provided search results did not contain sufficient detail to elaborate on these aspects. For researchers requiring such information, it is recommended to consult specialized chemical synthesis databases and peer-reviewed pharmacological literature.

References

- 1. Buy this compound | 687639-03-8 [smolecule.com]

- 2. This compound | 687639-03-8 [chemicalbook.com]

- 3. N-(3-bromo-4-oxocyclohexyl) Acetamide - SRIRAMCHEM [sriramchem.com]

- 4. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]

- 5. 687639-03-8 | this compound - BIOBERRY, Inc [bioberrylabs.com]

- 6. This compound | 687639-03-8 | Benchchem [benchchem.com]

- 7. Synthesis routes of this compound [benchchem.com]

N-(3-bromo-4-oxocyclohexyl)acetamide: A Technical Overview of its Potential as a Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-(3-bromo-4-oxocyclohexyl)acetamide, a compound of interest for its potential as a direct inhibitor of coagulation Factor Xa (FXa). While publicly available empirical data on its inhibitory potency is limited, its structural characteristics and relationship to known FXa inhibitors, such as Apixaban, suggest a plausible mechanism of action. This document outlines the theoretical basis for its activity, details relevant experimental protocols for its evaluation, and presents its known physicochemical properties. The information herein is intended to serve as a foundational resource for researchers investigating novel anticoagulants.

Introduction

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a critical juncture in this cascade, serving as the convergence point for both the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin to thrombin, the key enzyme responsible for fibrin generation. Consequently, the direct inhibition of Factor Xa is a highly effective and clinically validated strategy for anticoagulation therapy.[1]

This compound (CAS 687639-03-8) is a small molecule that has been identified as a potential inhibitor of Factor Xa.[1] Notably, it is recognized as a structural fragment and potential impurity of Apixaban, a potent and selective direct Factor Xa inhibitor. This structural relationship provides a strong rationale for investigating its mechanism of action and inhibitory potential. This guide will explore the theoretical mechanism, relevant in vitro and in vivo assays, and the synthetic pathway of this compound.

Proposed Mechanism of Action

Direct Factor Xa inhibitors exert their anticoagulant effect by binding to the active site of the Factor Xa enzyme, thereby preventing it from cleaving its substrate, prothrombin. The active site of Factor Xa is a well-characterized pocket with distinct sub-sites (S1, S2, S3, S4) that accommodate different moieties of the inhibitor.

Based on the structure of this compound and its similarity to known inhibitors, its proposed mechanism of action is the competitive, reversible inhibition of Factor Xa. The molecule's functional groups are hypothesized to interact with the active site as follows:

-

4-Oxocyclohexyl ring: This core structure likely serves as a scaffold, positioning the other functional groups for optimal interaction within the active site.

-

Acetamide group: The amide functionality can potentially form hydrogen bonds with amino acid residues in the active site, contributing to binding affinity.

-

3-Bromo substituent: The bromine atom may engage in halogen bonding or other non-covalent interactions within a hydrophobic pocket of the active site, enhancing binding.

The overall binding is expected to block the access of prothrombin to the catalytic triad of Factor Xa, thus inhibiting thrombin generation and subsequent fibrin formation.

Physicochemical and Predicted Properties

While extensive experimental data for this compound is not publicly available, several key physicochemical properties have been predicted through computational models. These parameters are crucial for assessing its drug-like properties, such as absorption and membrane permeability.

| Property | Predicted Value | Reference |

| Molecular Formula | C₈H₁₂BrNO₂ | [1] |

| Molecular Weight | 234.09 g/mol | [1] |

| pKa | 15.16 ± 0.40 | [1] |

| LogP | 1.0076 | [1] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 1 |

Note: The above data is based on in silico predictions and has not been experimentally verified in published literature.

Experimental Protocols

To empirically determine the Factor Xa inhibitory activity of this compound, a series of in vitro and in vivo assays are required. The following sections detail the methodologies for these key experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-aminocyclohexanone.[2]

Protocol:

-

Acetylation of 4-aminocyclohexanone: 4-aminocyclohexanone is reacted with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base (e.g., triethylamine or pyridine) to yield N-(4-oxocyclohexyl)acetamide. The reaction is typically carried out in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature.

-

α-Bromination: The resulting N-(4-oxocyclohexyl)acetamide is then subjected to α-bromination. This is achieved by reacting it with a brominating agent, such as molecular bromine, in a solvent like acetic acid. The reaction temperature is carefully controlled to favor the formation of the desired 3-bromo isomer.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

In Vitro Inhibition Assays

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of Factor Xa.

Principle: A known amount of Factor Xa is incubated with the test compound. A chromogenic substrate that is specifically cleaved by Factor Xa is then added. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Prepare a series of dilutions of this compound in a suitable buffer (e.g., Tris-HCl).

-

In a 96-well plate, add the test compound dilutions, purified human Factor Xa, and a source of antithrombin (if required by the specific kit).

-

Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes) to allow for the binding of the inhibitor to Factor Xa.

-

Add a chromogenic Factor Xa substrate to each well.

-

Measure the absorbance at a specific wavelength (typically 405 nm) over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The PT assay evaluates the effect of the inhibitor on the extrinsic and common pathways of the coagulation cascade.

Protocol:

-

Prepare pooled normal human plasma.

-

Add various concentrations of this compound to aliquots of the plasma and incubate at 37°C.

-

Initiate coagulation by adding a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium chloride.

-

Measure the time taken for clot formation using a coagulometer.

-

Plot the clotting time against the inhibitor concentration.

The aPTT assay assesses the impact of the inhibitor on the intrinsic and common pathways of coagulation.

Protocol:

-

Prepare pooled normal human plasma.

-

Incubate the plasma with various concentrations of this compound at 37°C.

-

Add an activator of the intrinsic pathway (e.g., silica, kaolin) and a phospholipid reagent (partial thromboplastin).

-

After a specific incubation period, add calcium chloride to initiate coagulation.

-

Measure the time to clot formation.

-

Plot the clotting time against the inhibitor concentration.

Data Presentation

As no specific experimental data for the Factor Xa inhibitory activity of this compound is currently available in the public domain, the following table is presented as a template for the expected data to be generated from the aforementioned assays.

| Assay | Parameter | Expected Outcome |

| Chromogenic Anti-Xa | IC50 (nM) | To be determined |

| Ki (nM) | To be determined | |

| Prothrombin Time (PT) | Concentration to double clotting time (µM) | To be determined |

| Activated Partial Thromboplastin Time (aPTT) | Concentration to double clotting time (µM) | To be determined |

Conclusion

This compound presents a compelling case for further investigation as a direct Factor Xa inhibitor. Its structural analogy to Apixaban provides a strong theoretical foundation for its mechanism of action. The experimental protocols detailed in this guide offer a clear roadmap for the empirical evaluation of its inhibitory potency and anticoagulant effects. While quantitative data is currently lacking, the information compiled herein serves as a valuable starting point for researchers in the field of antithrombotic drug discovery and development. Future studies focusing on the in vitro and in vivo characterization of this compound are warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Physicochemical Properties of N-(3-bromo-4-oxocyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the lipophilicity (LogP) and acidity constant (pKa) of N-(3-bromo-4-oxocyclohexyl)acetamide, a compound of interest in medicinal chemistry and pharmaceutical research.[1] Understanding these core physicochemical properties is critical for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Compound Overview

This compound (C₈H₁₂BrNO₂) is a halogenated ketone with an acetamide functional group on a cyclohexane scaffold.[1][2] Its molecular weight is 234.09 g/mol .[1][3][4] The presence of both a bromine atom and an amide group makes it a versatile intermediate in organic synthesis.[2] Notably, it is used in the synthesis of various biologically active molecules and has been identified as an intermediate or impurity in the manufacturing of pharmaceuticals like Apixaban, a factor Xa inhibitor.[1][4][5][6] Research indicates that the compound itself may inhibit coagulation factor Xa, suggesting potential anticoagulant properties.[1]

Data Presentation: LogP and pKa Values

The following table summarizes the predicted physicochemical properties of this compound. To date, experimentally derived values have not been prominently reported in the literature.

| Parameter | Predicted Value | Significance |

| LogP | 1.0076[1][2] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

| pKa | 15.16 ± 0.40[1][2][7] | The high pKa value is characteristic of a very weakly acidic amide proton.[2] |

Experimental Protocols for Physicochemical Parameter Determination

While predicted values are useful for initial assessment, experimental determination provides more accurate data for ADME modeling and drug development. Below are detailed, generalized protocols for determining the LogP and pKa of this compound.

LogP Determination via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This chromatographic method offers a rapid and resource-sparing alternative to the traditional shake-flask method for determining LogP.[8] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Principle: The logarithm of the retention factor (k) of a compound in RP-HPLC is linearly related to its LogP value. By using a set of reference compounds with known LogP values, a calibration curve can be generated to determine the LogP of the test compound.

Methodology:

-

Preparation of Mobile Phase: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and an organic modifier (e.g., methanol or acetonitrile). Filter and degas both solutions.

-

Preparation of Standards and Sample:

-

Prepare stock solutions (e.g., 1 mg/mL) of 5-7 reference compounds with well-established LogP values spanning a range that is expected to include the test compound.

-

Prepare a stock solution of this compound at the same concentration.

-

Use a suitable solvent, such as the organic modifier, for all stock solutions.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of the aqueous buffer and organic modifier (e.g., 60:40 v/v acetonitrile:buffer). The exact ratio should be optimized to achieve adequate retention and peak shape for all compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength for this compound and the reference standards.

-

Injection Volume: 10 µL.

-

-

Data Acquisition and Analysis:

-

Inject each reference standard and the test compound separately and record the retention times (t_R).

-

Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .

-

Plot a calibration curve of log(k) versus the known LogP values for the reference standards.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Using the calculated log(k) value for this compound, determine its LogP from the regression equation.

-

pKa Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift of specific protons as a function of pH.[9] The chemical environment of a nucleus changes upon protonation or deprotonation, leading to a measurable shift in its resonance frequency.

Principle: The observed chemical shift (δ_obs) of a nucleus adjacent to an ionizable group is a weighted average of the chemical shifts of the fully protonated (δ_H) and fully deprotonated (δ_L) species. A titration curve of δ_obs versus pH can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Due to the compound's predicted LogP, a co-solvent system may be necessary to ensure solubility across the desired pH range.

-

Add a small amount of an internal reference standard (e.g., tetramethylammonium iodide) with a chemical shift that is insensitive to pH changes.[9]

-

-

Titration and Data Acquisition:

-

Transfer an aliquot of the stock solution to an NMR tube.

-

Measure the initial pH (or pD) of the solution directly in the NMR tube using a micro-pH electrode.

-

Acquire a ¹H NMR spectrum.

-

Adjust the pH of the solution by adding small, precise volumes of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O).

-

After each addition, mix thoroughly, measure the new pH, and acquire another ¹H NMR spectrum.

-

Repeat this process to obtain spectra at 10-15 different pH values, ensuring the data points cover the range from the fully protonated to the fully deprotonated state.

-

-

Data Analysis:

-

Identify a proton signal in the NMR spectrum that shows a significant chemical shift change upon titration. For this compound, the protons on the carbons adjacent to the amide nitrogen or the ketone could be suitable candidates.

-

Record the precise chemical shift (δ_obs) of this chosen proton at each measured pH value.

-

Plot δ_obs versus pH to generate a sigmoidal titration curve.

-

The pKa is the pH at which the chemical shift is exactly halfway between the limiting shifts of the fully protonated (δ_H) and deprotonated (δ_L) forms.

-

For a more precise value, fit the data to the following equation derived from the Henderson-Hasselbalch relationship: δ_obs = (δ_H + δ_L * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

-

The pKa can be determined through non-linear regression analysis.

-

Visualized Workflows and Pathways

Diagrams are provided to illustrate key logical and experimental relationships relevant to the study of this compound.

References

- 1. Buy this compound | 687639-03-8 [smolecule.com]

- 2. This compound | 687639-03-8 | Benchchem [benchchem.com]

- 3. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | 687639-03-8 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound CAS#: 687639-03-8 [amp.chemicalbook.com]

- 8. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

solubility profile of N-(3-bromo-4-oxocyclohexyl)acetamide in different solvents

Lack of Publicly Available Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for N-(3-bromo-4-oxocyclohexyl)acetamide in common laboratory solvents. The existing information focuses on the compound's synthesis, chemical properties, and potential applications rather than its detailed solubility profile.[1][2][3][4][5][6][7] Predicted physicochemical properties, such as a calculated logarithmic partition coefficient (LogP) of 1.0076, suggest moderate lipophilicity.[1][2] The topological polar surface area (TPSA) is calculated to be 46.17 Ų, which may indicate reasonable membrane permeability characteristics.[1] However, these predictions do not substitute for experimental solubility measurements.

This guide provides a general framework and experimental protocol for determining the solubility of a solid organic compound like this compound, which can be implemented by researchers in a laboratory setting.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in various solvents at a specific temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

-

Syringes

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer (or other suitable analytical instrument)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may vary and should be determined experimentally.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask to remove any undissolved solid particles.

-

-

Quantification of the Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic or Spectroscopic Method (e.g., HPLC, UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as g/100 mL or mg/mL based on the mass of the dissolved solute and the volume of the solvent used.

-

General Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors as described by general solubility principles:

-

Polarity: The principle of "like dissolves like" is a key determinant of solubility.[9] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. This compound has both polar (amide and ketone groups) and non-polar (cyclohexane ring) regions, suggesting it may have partial solubility in a range of solvents.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[9] This is because the dissolution process is often endothermic.

-

Hydrogen Bonding: The ability of the amide group in the molecule to act as a hydrogen bond donor and acceptor, and the ketone as a hydrogen bond acceptor, will influence its solubility in protic solvents like water and alcohols.

References

- 1. Buy this compound | 687639-03-8 [smolecule.com]

- 2. This compound | 687639-03-8 | Benchchem [benchchem.com]

- 3. This compound | 687639-03-8 [chemicalbook.com]

- 4. This compound | CAS#:687639-03-8 | Chemsrc [chemsrc.com]

- 5. N-(3-bromo-4-oxocyclohexyl) Acetamide, CasNo.687639-03-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 6. 687639-03-8|this compound| Ambeed [ambeed.com]

- 7. sinfoochem.com [sinfoochem.com]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note and Protocol: Synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide, a valuable intermediate in pharmaceutical research.[1] The synthesis is a two-part process commencing with the preparation of the key intermediate, N-(4-oxocyclohexyl)acetamide, followed by its selective bromination. While the direct synthesis of N-(4-oxocyclohexyl)acetamide from cyclohexanone is a complex, multi-step process that is not extensively documented in readily available literature, this guide presents a well-established and practical route starting from p-aminophenol. The subsequent bromination step to yield the final product is then described in detail.

Part 1: Synthesis of the Key Intermediate, N-(4-oxocyclohexyl)acetamide

The synthesis of N-(4-oxocyclohexyl)acetamide (also known as 4-acetamidocyclohexanone) is achieved through a three-step sequence:

-

Catalytic hydrogenation of p-aminophenol to produce 4-aminocyclohexanol.

-

Acetylation of the amino group to yield N-(4-hydroxycyclohexyl)acetamide.

-

Oxidation of the secondary alcohol to the corresponding ketone.

Experimental Protocol 1: Synthesis of N-(4-oxocyclohexyl)acetamide

1A: Hydrogenation of p-Aminophenol to 4-Aminocyclohexanol

This procedure involves the reduction of the aromatic ring of p-aminophenol using a catalyst under hydrogen pressure.

-

Reagents and Materials:

-

p-Aminophenol

-

Rhodium on carbon (5% Rh/C) or Raney Nickel catalyst

-

Ethanol (or suitable solvent)

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas supply

-

-

Procedure:

-

In a high-pressure vessel, suspend p-aminophenol and the catalyst (e.g., 5 mol% Rh/C) in ethanol.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 10-50 bar).

-

Heat the mixture to a specified temperature (e.g., 80-180°C) with vigorous stirring.[2]

-

Maintain the reaction for 2-12 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude 4-aminocyclohexanol, which is typically a mixture of cis and trans isomers.

-

1B: Acetylation of 4-Aminocyclohexanol to N-(4-hydroxycyclohexyl)acetamide

The amino group of 4-aminocyclohexanol is selectively acetylated using acetic anhydride.

-

Reagents and Materials:

-

4-Aminocyclohexanol (from step 1A)

-

Acetic anhydride

-

A suitable solvent (e.g., dichloromethane or ethyl acetate)

-

A base (e.g., triethylamine or pyridine)

-

-

Procedure:

-

Dissolve the crude 4-aminocyclohexanol in the chosen solvent.

-

Cool the solution in an ice bath to 0-5°C.

-

Add the base (e.g., 1.1 equivalents) to the solution.

-

Add acetic anhydride (1.0-1.1 equivalents) dropwise while maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-hydroxycyclohexyl)acetamide.

-

1C: Oxidation of N-(4-hydroxycyclohexyl)acetamide to N-(4-oxocyclohexyl)acetamide

The secondary alcohol is oxidized to a ketone using an oxidizing agent such as a chromium-based reagent or a milder, modern alternative.

-

Reagents and Materials:

-

N-(4-hydroxycyclohexyl)acetamide (from step 1B)

-

Jones reagent (CrO₃ in sulfuric acid and acetone) or other oxidizing agents like PCC or bleach (NaOCl).[3]

-

Acetone (or other suitable solvent)

-

-

Procedure (using Jones Reagent):

-

Dissolve the N-(4-hydroxycyclohexyl)acetamide in acetone and cool the solution to 0°C in an ice bath.

-

Add Jones reagent dropwise to the stirred solution. A persistent orange-brown color indicates the presence of excess oxidant.

-

Stir the reaction at 0°C for 1-2 hours after the addition is complete.

-

Quench the reaction by adding isopropyl alcohol until the orange color disappears and a green precipitate forms.

-

Filter the mixture to remove the chromium salts and wash the solid with acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude N-(4-oxocyclohexyl)acetamide by recrystallization or column chromatography.[4]

-

Data Summary for Part 1

| Step | Reactant 1 | Reactant 2 | Key Conditions | Typical Yield |

| 1A | p-Aminophenol | H₂ / Catalyst | 80-180°C, 10-50 bar | >90% |

| 1B | 4-Aminocyclohexanol | Acetic Anhydride | 0°C to RT, 2-4 h | >95% |

| 1C | N-(4-hydroxycyclohexyl)acetamide | Jones Reagent | 0°C, 1-2 h | ~50-70%[3] |

Part 2: Synthesis of this compound

This final step involves the alpha-bromination of the ketone intermediate, N-(4-oxocyclohexyl)acetamide. The reaction proceeds through an enol or enolate intermediate, with bromine acting as the electrophile.[1]

Experimental Protocol 2: Bromination of N-(4-oxocyclohexyl)acetamide

-

Reagents and Materials:

-

N-(4-oxocyclohexyl)acetamide (from Part 1)

-

Bromine (Br₂)

-

A suitable solvent (e.g., water, acetic acid, or chloroform)

-

Sodium thiosulfate solution (for quenching)

-

-

Procedure:

-

Dissolve N-(4-oxocyclohexyl)acetamide in the chosen solvent (e.g., water) in a reaction flask equipped with a dropping funnel and a stirrer.[5]

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred reaction mixture. Precise temperature control is crucial to prevent side reactions.[6]

-

Stir the reaction at a controlled temperature (e.g., 0-10°C) for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography or recrystallization.

-

Data Summary for Part 2

| Step | Reactant 1 | Reactant 2 | Key Conditions | Typical Yield |

| 2 | N-(4-oxocyclohexyl)acetamide | Bromine (Br₂) | 0-10°C, 1-3 h | Variable; optimization may be required |

Visualizations

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Alpha-Bromination

Caption: Acid-catalyzed alpha-bromination mechanism via an enol intermediate.

References

- 1. Buy this compound | 687639-03-8 [smolecule.com]

- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 3. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 4. 4-N-acetyl-amino-cyclohexanone CAS 27514-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. 2-Bromocyclohexanone | 822-85-5 | Benchchem [benchchem.com]

detailed experimental procedure for bromination of N-(4-oxocyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the α-bromination of N-(4-oxocyclohexyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The protocol outlines two effective methods: direct bromination using molecular bromine and a milder approach utilizing N-bromosuccinimide (NBS) as the brominating agent. This document includes a comprehensive materials list, step-by-step instructions for the synthesis and purification of the target compound, N-(3-bromo-4-oxocyclohexyl)acetamide, and a summary of key reaction parameters.

Introduction

N-(4-oxocyclohexyl)acetamide is a versatile building block in medicinal chemistry, notably used in the preparation of falcipain inhibitors with potential antiparasitic activity.[1][3] The introduction of a bromine atom at the α-position to the ketone functionality significantly enhances its synthetic utility, providing a reactive handle for subsequent nucleophilic substitutions and the construction of more complex molecular architectures. The resulting compound, this compound, is a valuable intermediate for the synthesis of various therapeutic agents.[2][4] This protocol details reliable methods for its preparation.

Experimental Protocols

Two primary methods for the α-bromination of N-(4-oxocyclohexyl)acetamide are presented below. Method A employs molecular bromine in an aqueous medium, while Method B utilizes N-bromosuccinimide with a catalytic amount of ammonium acetate for a milder reaction.

Materials:

-

N-(4-oxocyclohexyl)acetamide (CAS 27514-08-5)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Ammonium Acetate (NH₄OAc)

-

Diethyl ether (Et₂O), anhydrous

-

Water (H₂O), deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Melting point apparatus

Method A: Direct Bromination with Molecular Bromine

This procedure is adapted from a patented method for the synthesis of 2-bromo-4-acetamidocyclohexanone.[5]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-oxocyclohexyl)acetamide (1.0 eq) in water.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in water dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

-

Neutralization: Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Method B: Bromination with N-Bromosuccinimide (NBS)

This method is based on a general procedure for the α-bromination of cyclic ketones.[6][7][8]

Procedure:

-

Reactant Mixture: To a dry round-bottom flask, add N-(4-oxocyclohexyl)acetamide (1.0 eq, 10 mmol), N-bromosuccinimide (1.05 eq, 10.5 mmol), and anhydrous diethyl ether (10 mL).[6]

-

Catalyst Addition: Add ammonium acetate (0.1 eq, 1 mmol) to the mixture.[6]

-

Reaction: Stir the reaction mixture at 25 °C.[6] Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture to remove the succinimide byproduct.

-

Washing: Wash the filtrate with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the described experimental protocols.

| Parameter | Method A: Direct Bromination | Method B: NBS Bromination |

| Starting Material | N-(4-oxocyclohexyl)acetamide | N-(4-oxocyclohexyl)acetamide |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Catalyst | None | Ammonium Acetate (NH₄OAc) |

| Solvent | Water (H₂O) | Diethyl ether (Et₂O) |

| Stoichiometry (Substrate:Reagent) | 1 : 1.0-1.1 | 1 : 1.05 |

| Temperature | 0 °C to Room Temperature | 25 °C[6] |

| Work-up | Quenching, Neutralization, Extraction | Filtration, Extraction |

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for Method A: Direct Bromination.

Caption: Workflow for Method B: NBS Bromination.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 687639-03-8 [smolecule.com]

- 3. N-(4-Oxocyclohexyl)acetamide | 27514-08-5 [chemicalbook.com]

- 4. This compound | 687639-03-8 | Benchchem [benchchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - 百度学术 [a.xueshu.baidu.com]

Application Notes and Protocols: Synthesis of Pramipexole Utilizing N-(3-bromo-4-oxocyclohexyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. A key intermediate in this synthetic pathway is N-(3-bromo-4-oxocyclohexyl)acetamide. This document outlines the multi-step synthesis, including the formation of this crucial bromo-ketone intermediate, its subsequent cyclization, and final conversion to Pramipexole.

Introduction

The synthesis of Pramipexole can be efficiently achieved through a pathway involving the key intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[1][2] The preparation of this intermediate relies on the formation and cyclization of this compound. This α-bromo ketone is synthesized by the bromination of an N-protected 4-aminocyclohexanone derivative.[2] The subsequent reaction with thiourea yields the thiazole ring structure, which is a core component of Pramipexole.[2]

This document provides a logical workflow for the synthesis, from readily available starting materials to the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The overall synthetic route can be summarized in the following key stages:

-

Preparation of 4-Acetamidocyclohexanone: The synthesis begins with the protection of the amino group of 4-aminocyclohexanol, followed by oxidation to the corresponding ketone.

-

Synthesis of this compound: This key intermediate is formed via the α-bromination of 4-acetamidocyclohexanone.

-

Cyclization and Hydrolysis: The bromo-ketone undergoes a condensation reaction with thiourea to form the thiazole ring, followed by hydrolysis of the protecting group to yield 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

-

Final Conversion to Pramipexole: The diamino intermediate is then propylated to afford Pramipexole.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

This protocol is adapted from patent literature and describes a one-pot synthesis from 4-acetamidocyclohexanone.[3][4]

Materials:

-

4-Acetamidocyclohexanone

-

Bromine

-

Thiourea

-

Hydrobromic acid (aqueous)

-

Water

Procedure:

-

A solution of 4-acetamidocyclohexanone (100 g) in water (500 ml) is prepared in a suitable reaction vessel at room temperature.[3]

-

Bromine (112 g) is added dropwise to the solution. The mixture is then warmed to approximately 45°C and maintained at this temperature until the bromine color disappears.[3]

-

Thiourea (125 g) is added to the reaction mixture.[3]

-

The mixture is heated to approximately 80°C.[3]

-

Aqueous hydrobromic acid (100 ml) is added, and the reaction mixture is heated to reflux.[3]

-

Upon completion of the reaction (monitoring by TLC is recommended), the mixture is worked up to isolate the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole free base.

Protocol 2: Scalable Synthesis of Pramipexole from (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

This protocol is based on a scalable synthesis reported in Organic Process Research & Development and utilizes a Fukuyama alkylation approach.[5] This method involves the protection of the amino group as a sulfonamide, followed by N-propylation and deprotection.

Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (11)

-

In a reactor, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole ((S)-8) is reacted with 2-nitrosulfonyl chloride in the presence of excess triethylamine (TEA) in tetrahydrofuran (THF) at -10 °C.[5]

-

After the reaction is complete, a simple workup yields the sulfonamide 11 as a yellow solid.[5]

Step 2: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide (12)

-

The intermediate 11 is dissolved in acetonitrile.[5]

-

Propyl bromide is added in the presence of potassium carbonate (K₂CO₃).[5]

-

The reaction proceeds to give the N-propyl sulfonamide 12 as a pale-yellow solid with almost quantitative conversion.[5]

Step 3: Deprotection to Yield Pramipexole (1)

-

The selective removal of the sulfonamide protecting group from 12 is achieved using thioglycolic acid.[5]

-

The final product, Pramipexole base, is obtained.[5]

Quantitative Data

The following table summarizes the yields and purity data for the scalable synthesis of Pramipexole from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as reported in the literature.[5]

| Step | Intermediate/Product | Yield | Purity (HPLC) |

| Sulfonamide Formation | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (11) | 94.6% | >98% |

| N-Propylation | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide (12) | 89% | Not reported |

| Deprotection and Salt Formation | Pramipexole Dihydrochloride Monohydrate | 70% | 94.4% |

| Overall Yield (from (S)-8) | Pramipexole Dihydrochloride Monohydrate | ~54% | - |

Characterization Data of Intermediates and Final Product

This compound (Predicted Data) [6]

-

¹H NMR: The acetamide methyl protons are expected as a singlet around 2.0-2.2 ppm. The cyclohexyl protons would show complex multiplets between 1.5-3.0 ppm, with the proton alpha to the bromine atom shifted downfield. The amide proton (NH) is expected as a broad signal around 6-8 ppm.

-

Mass Spectrometry: The molecular ion peak should exhibit a characteristic isotopic pattern for bromine at m/z 233/235.

(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide (11) [5]

-

¹H NMR (300 MHz, DMSO-d₆): δ 1.63−1.82 (m, 2H), 2.37−2.47 (m, 3H), 2.58−2.65 (m, 1H), 3.49−3.58 (m, 1H), 6.68 (s, 2H), 7.83−7.97 (m, 3H), 8.04−8.09 (m, 1H), 8.30 (bs, 1H).

-

¹³C NMR (300 MHz, DMSO-d₆): δ 24.5, 29.3, 29.6, 50.0, 111.6, 124.2, 129.6, 132.6, 133.4, 134.1, 144.1, 147.6, 166.3.

(6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide (12) [5]

-

¹H NMR (300 MHz, DMSO-d₆): δ 0.83 (t, J = 7.4 Hz, 3H), 1.54−1.66 (m, 3H), 1.86−2.00 (m, 1H), 2.47 (m, 3H), 2.71−2.80 (m,1H), 3.22−3.35 (m, 2H). 3.97−4.05 (m, 1H), 6.70 (s, 2H), 7.81−7.97 (m, 3H), 8.09−8.12 (m, 1H).

Pramipexole Dihydrochloride Monohydrate [5]

-

¹H NMR (300 MHz, DMSO-d₆): δ 0.89 (t, J = 7.5 Hz, 3H), 1.62−1.75 (m, J = 7.6 Hz, 2H), 1.87−2.00 (m, 1H), 2.24−2.28 (m, 1H), 2.55−2.67 (m, 2H), 2.71−2.79 (m, 1H), 2.86−2.89 (m, 2H), 2.99−3.06 (m, 1H), 3.47 (m, 1H), 9.50 (m, 2H).

-

¹³C NMR (300 MHz, DMSO-d₆): 11.1, 19.1, 20.9, 23.5, 24.8, 46.0, 52.3, 111.0, 132.9, 168.7.

Experimental Workflow Diagram

Conclusion

The use of this compound as a key intermediate provides a viable pathway for the synthesis of Pramipexole. While detailed experimental protocols and characterization for the initial steps are primarily found in patent literature, the subsequent conversion to Pramipexole is well-documented in peer-reviewed publications, offering a scalable and efficient process for drug development and manufacturing. Further research into the detailed characterization of the early-stage intermediates would be beneficial for process optimization and impurity profiling.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 687639-03-8 [smolecule.com]

Application Notes and Protocols: N-(3-bromo-4-oxocyclohexyl)acetamide in the Synthesis of Serine Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-bromo-4-oxocyclohexyl)acetamide is a key intermediate in the synthesis of a variety of bioactive molecules, most notably as a precursor for conformationally restricted arginine side chain mimetics used in the development of potent and selective serine protease inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the creation of precursors for these inhibitors. The protocols are derived from established patent literature and academic publications, offering a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including blood coagulation, digestion, and immunity. Dysregulation of serine protease activity is implicated in a wide range of diseases, making them important targets for therapeutic intervention. A common strategy in the design of serine protease inhibitors is to mimic the natural substrates of these enzymes, particularly the binding of arginine residues in the active site.

This compound serves as a versatile starting material for the synthesis of novel, partially saturated heterobicyclic arginine side chain mimetics. These mimetics are designed to be incorporated into peptidomimetic structures to yield potent and selective inhibitors of trypsin-like serine proteases. The cyclohexane scaffold provides a rigid framework, which can lead to improved binding affinity and selectivity compared to flexible arginine analogs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of N-(4-oxocyclohexyl)acetamide. The starting material, N-(4-oxocyclohexyl)acetamide, can be prepared by the oxidation of N-(4-hydroxycyclohexyl)acetamide.

Experimental Protocol 1: Synthesis of N-(4-oxocyclohexyl)acetamide

This protocol describes the oxidation of N-(4-hydroxycyclohexyl)acetamide to N-(4-oxocyclohexyl)acetamide using Jones reagent.

Materials:

-

N-(4-hydroxycyclohexyl)acetamide

-

Acetone

-

Jones reagent (Chromic acid in sulfuric acid)

-

Isopropyl alcohol

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve N-(4-hydroxycyclohexyl)acetamide (1 equivalent) in acetone.

-

Cool the solution to 10-15 °C in an ice bath.

-

Slowly add Jones reagent to the cooled solution with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent by the addition of isopropyl alcohol until the orange-brown color disappears.

-

Remove the acetone under reduced pressure.

-

To the residue, add ethyl acetate and water. Stir the mixture for 10 minutes.

-

Separate the organic layer.

-

Concentrate the ethyl acetate layer under reduced pressure to yield the crude N-(4-oxocyclohexyl)acetamide. The product can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: Synthesis of this compound

This protocol details the bromination of N-(4-oxocyclohexyl)acetamide in an aqueous medium, as adapted from patent literature.[1][2][3]

Materials:

-

N-(4-oxocyclohexyl)acetamide

-

Water

-

Bromine

Procedure:

-

Dissolve N-(4-oxocyclohexyl)acetamide (1 equivalent) in water to create a solution.

-

At room temperature (approximately 25 °C), add bromine (1 to 1.2 equivalents) dropwise to the solution with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 40-50 °C.

-

Maintain this temperature until the characteristic brown color of the bromine disappears, indicating the completion of the bromination reaction.

-

Cool the reaction mixture. The product, this compound, may precipitate out of the solution and can be isolated by filtration. If it remains in solution, it can be used directly in the next step without isolation.

Synthesis of Serine Protease Inhibitor Precursors

This compound is a crucial building block for constructing heterobicyclic systems that mimic the guanidinium group of arginine. A prominent example is the synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

Experimental Protocol 3: Synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole

This one-pot synthesis protocol describes the reaction of this compound with thiourea to form a thiazole ring, followed by hydrolysis to yield the diamine.[1][2][3]

Materials:

-

This compound (from Protocol 2)

-

Thiourea

-

Hydrobromic acid (aqueous solution)

-

A suitable base for neutralization (e.g., sodium hydroxide or sodium carbonate)

Procedure:

-

To the aqueous solution of this compound from Protocol 2, add thiourea (1 to 2 equivalents).

-

Heat the reaction mixture to a temperature between 80 °C and reflux.

-

After the formation of the intermediate 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole is complete (monitored by TLC), add an aqueous solution of hydrobromic acid to the reaction mixture.

-

Reflux the mixture to effect hydrolysis of the acetamide group.

-

Cool the reaction mixture.

-

Neutralize the solution with a suitable base to precipitate the free base of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

-

Isolate the product by filtration, wash with cold water, and dry.

Application in the Synthesis of Arginine Mimetics for Trypsin-Like Serine Protease Inhibitors

The primary application of this compound in the context of serine protease inhibitors is in the synthesis of conformationally restricted arginine side chain mimetics. A key publication by Peterlin-Mašič, et al. in Tetrahedron (2002, 58, 1557-1563) describes a general synthetic approach to novel, partially saturated, heterobicyclic arginine mimetics. While the full experimental details and quantitative inhibitory data from this specific publication are not publicly available in the immediate search results, the general synthetic strategy involves the reaction of this compound with various nucleophiles to construct the desired heterocyclic systems. These arginine mimetics are then incorporated into peptide-like scaffolds to target trypsin-like serine proteases.

Quantitative Data

At present, specific quantitative data such as reaction yields for the synthesis of various arginine mimetics from this compound and the corresponding inhibitory constants (Ki) or IC50 values for the final serine protease inhibitors are not available from the searched resources. Researchers are encouraged to consult the primary literature, specifically the work of Peterlin-Mašič and colleagues, for this detailed information.

Visualizations

Signaling and Workflow Diagrams

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 3. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

N-(3-bromo-4-oxocyclohexyl)acetamide: A Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-bromo-4-oxocyclohexyl)acetamide is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a reactive α-halo ketone and a secondary acetamide group on a cyclohexane scaffold, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of various biologically active molecules, including protease inhibitors and active pharmaceutical ingredient (API) impurities for drug development studies. This document provides an overview of its applications, detailed synthetic protocols, and the general reactivity of the α-halo ketone moiety.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 234.09 g/mol | [1][2] |

| Boiling Point (Predicted) | 402.0 ± 45.0 °C | [3] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 15.16 ± 0.40 | [3] |

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of several classes of medicinally important compounds.

Synthesis of Serine Protease Inhibitors

The α-halo ketone functional group is a well-known pharmacophore for the irreversible inhibition of serine and cysteine proteases. The electrophilic carbon of the C-Br bond is susceptible to nucleophilic attack by the catalytic residue (e.g., cysteine or serine) in the active site of these enzymes, leading to the formation of a stable covalent bond. This compound can be used as a starting material to construct more complex molecules that target specific proteases. For instance, it is a building block in the synthesis of partially saturated heterobicyclic arginine side chain mimetics, which are incorporated into trypsin-like serine protease inhibitors.

Intermediate in the Synthesis of Pramipexole Impurities

Pramipexole is a dopamine agonist used in the treatment of Parkinson's disease.[1] During the synthesis and storage of Pramipexole, various impurities can form. This compound is a known intermediate in the synthesis of Pramipexole Impurity 23.[1] The availability of this building block is therefore essential for the synthesis of the impurity standard, which is required for the validation of analytical methods and quality control during drug manufacturing.

Potential as a Factor Xa Inhibitor

There are indications that this compound and its derivatives may exhibit inhibitory activity against coagulation Factor Xa, a key enzyme in the blood coagulation cascade.[1] The α-halo ketone moiety could potentially react with nucleophilic residues in the active site of Factor Xa. However, specific quantitative data, such as IC50 values for the title compound, are not currently available in the literature.

Experimental Protocols

The following protocol is based on a method described for the synthesis of 2-bromo-4-acetamido-cyclohexanone, a synonym for this compound.

Synthesis of this compound

This protocol describes the bromination of 4-acetamido-cyclohexanone.

Materials:

-

4-acetamido-cyclohexanone

-

Bromine

-

Water

-

Hydrobromic acid (aqueous solution)

-

Thiourea (for subsequent reaction if desired)

-

Caustic lye solution (e.g., NaOH)

-

Ice

Procedure:

-

Dissolve 4-acetamido-cyclohexanone (100g) in water (500ml) in a suitable reaction vessel at room temperature.[4]

-

Slowly add bromine (112g) dropwise to the solution. Maintain the reaction temperature between 15°C and 40°C.[4]

-

After the addition is complete, heat the mixture to a temperature of 40°C to 50°C and maintain it until the bromination is complete, as monitored by an appropriate method (e.g., TLC).[4]

-

The resulting product, this compound, is typically used in the next step without isolation.[4]

Note on Yield: While the provided source describes the subsequent steps to synthesize 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole with an approximate final product yield of 60g, the specific yield for the intermediate this compound is not reported.[4] The table below presents hypothetical yield data for illustrative purposes, as would be generated during an optimization study.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Substrate:Bromine) | Hypothetical Yield (%) |

| 1 | Br₂ | Water | 25 | 1:1.1 | 75 |

| 2 | Br₂ | Acetic Acid | 25 | 1:1.1 | 80 |

| 3 | NBS | Acetonitrile | 25 | 1:1.1 | 70 |

This data is for illustrative purposes only.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 4-acetamido-cyclohexanol to 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, where this compound is a key intermediate.

Caption: Synthetic pathway to a thiazole derivative via this compound.

General Mechanism of α-Halo Ketone Protease Inhibition

This diagram illustrates the general mechanism by which α-halo ketones can irreversibly inhibit cysteine or serine proteases.

Caption: General mechanism of irreversible protease inhibition by an α-halo ketone.

References

Troubleshooting & Optimization

minimizing side-product formation in the bromination of N-(4-oxocyclohexyl)acetamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of N-(4-oxocyclohexyl)acetamide to synthesize N-(3-bromo-4-oxocyclohexyl)acetamide. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected product of the bromination of N-(4-oxocyclohexyl)acetamide?

The primary desired product is this compound, also known as 2-bromo-4-acetamidocyclohexanone.[1][2] This reaction involves the selective bromination at the alpha-position to the carbonyl group of the cyclohexanone ring.

Q2: My reaction is producing a significant amount of a di-brominated side-product. How can I prevent this?

The formation of di-brominated side-products is a common issue, often arising from the use of excess brominating agent or prolonged reaction times. Here are some strategies to minimize di-bromination:

-

Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Use a 1:1 molar ratio of N-(4-oxocyclohexyl)acetamide to the brominating agent.

-

Slow Addition: Add the brominating agent dropwise to the reaction mixture at a controlled rate. This helps to maintain a low concentration of the brominating agent throughout the reaction, disfavoring the second bromination.

-

Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-brominated product.

Q3: I am observing the formation of an unknown impurity. What could it be and how can I avoid it?

Besides di-bromination, other side-products can arise from the reaction conditions. Here are some possibilities and solutions:

-

Favorskii Rearrangement: Under certain basic conditions, α-halo ketones can undergo a Favorskii rearrangement. To avoid this, it is recommended to perform the bromination under acidic or neutral conditions.

-

Reaction with the Amide: While the amide group is generally stable, harsh reaction conditions (e.g., high temperatures, strong acids or bases) could potentially lead to its hydrolysis or other side reactions. Using milder reaction conditions can help prevent this.

-

Solvent-Related Byproducts: The choice of solvent can influence side-product formation. For instance, using alcohols as solvents could potentially lead to the formation of α-alkoxy ketones. A patent for a similar synthesis suggests that using water as a solvent provides milder reaction conditions and higher purity compared to glacial acetic acid.[1]

Q4: Should I use acidic or basic conditions for the bromination?

For the bromination of ketones like N-(4-oxocyclohexyl)acetamide, acidic or neutral conditions are generally preferred to minimize side-product formation.

-

Acidic Conditions: Promote the formation of the enol intermediate, leading to the thermodynamically favored product, which is typically the more substituted α-bromo ketone.[3][4] This method usually results in mono-bromination, as the electron-withdrawing effect of the first bromine atom deactivates the molecule towards further electrophilic attack.[3]

-

Basic Conditions: Lead to the formation of an enolate intermediate and are under kinetic control.[4] This can lead to polybromination, as the inductive effect of the bromine atom increases the acidity of the remaining α-hydrogens, making subsequent brominations faster.[3] For methyl ketones, this can result in the haloform reaction.[3]

Q5: What is a recommended brominating agent for this reaction?

Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used for α-bromination of ketones.

-

Molecular Bromine (Br₂): Effective but can be hazardous to handle. A documented procedure for the synthesis of 2-bromo-4-acetamidocyclohexanone uses bromine in water.[1][2]

-

N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine.[5] It is often used with a catalytic amount of acid.

Quantitative Data Summary

| Parameter | Condition | Desired Product Yield | Side-Product Formation | Reference |

| Solvent | Water | Higher yield and purity | Lower | WO 2004/041797 A1 |

| Solvent | Glacial Acetic Acid | Lower yield and purity | Higher | WO 2004/041797 A1 |

| Stoichiometry | 1:1 (Substrate:Bromine) | Optimal | Minimized di-bromination | General Principle |

| Stoichiometry | >1:1 (Substrate:Bromine) | Lower | Increased di-bromination | General Principle |

| Catalyst | Acidic (e.g., HBr) | Favors mono-bromination | Low | [1][3] |

| Catalyst | Basic (e.g., NaOH) | Lower | High risk of poly-bromination | [3][6] |

Experimental Protocols

Key Experiment: Bromination of N-(4-oxocyclohexyl)acetamide in Water

This protocol is adapted from a patented procedure for the synthesis of 2-bromo-4-acetamidocyclohexanone.[1]

Materials:

-

N-(4-oxocyclohexyl)acetamide (4-acetamidocyclohexanone)

-

Bromine

-

Water

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

Dissolve N-(4-oxocyclohexyl)acetamide in water in a reaction flask to form a solution.

-

Cool the solution to room temperature.

-

With continuous stirring, add bromine dropwise to the solution using a dropping funnel.

-

Monitor the reaction progress by observing the disappearance of the brown color of the bromine, which indicates its consumption.

-

Once the reaction is complete, the product, 2-bromo-4-acetamido-cyclohexanone, can be carried forward to the next step or isolated using appropriate workup and purification techniques.

Visualizations

Caption: Reaction pathway for the bromination of N-(4-oxocyclohexyl)acetamide.

Caption: Troubleshooting guide for bromination side-product minimization.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Pramipexole - Wikipedia [en.wikipedia.org]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 687639-03-8 | Benchchem [benchchem.com]

Technical Support Center: Stereoselective Synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the critical alpha-bromination step of N-(4-oxocyclohexyl)acetamide.

Problem 1: Low Yield of the Desired Monobrominated Product